4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Thiazole, another component of the compound, is a ring compound with one sulfur atom, one nitrogen atom, and three carbon atoms. It’s found in several important drugs and molecules, including vitamin B1 (thiamine).
Synthesis Analysis
The synthesis of imidazole and thiazole derivatives often involves various types of organic reactions, including condensation, substitution, and cyclization . The exact synthesis process for your specific compound would depend on the particular substituents and their positions on the imidazole and thiazole rings.Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to analyze the structure of complex organic compounds .Chemical Reactions Analysis
Imidazole and thiazole rings can participate in a variety of chemical reactions, often acting as nucleophiles or bases . The specific reactions that “4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester” might undergo would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure and the nature of its constituent atoms. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by imidazole and thiazole derivatives, there is significant potential for the development of new drugs based on these structures . Future research could explore this potential further, with a focus on optimizing the biological activity and minimizing any potential side effects.
properties
IUPAC Name |
ethyl 4-[2-amino-4-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-1,3-thiazol-5-yl]butanoate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S.BrH/c1-3-20-9(18)6-4-5-8-11(16-12(14)21-8)10-7(2)15-13(19)17-10;/h3-6H2,1-2H3,(H2,14,16)(H2,15,17,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQGKQMKJIFINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=C(N=C(S1)N)C2=C(NC(=O)N2)C.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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